molecular formula C10H12F2O3S B570832 (1,3-Difluoro-2-propyl)-p-toluenesulphonate CAS No. 113557-78-1

(1,3-Difluoro-2-propyl)-p-toluenesulphonate

Cat. No. B570832
CAS RN: 113557-78-1
M. Wt: 250.26
InChI Key: SEAKFGLUHZHMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1,3-Difluoro-2-propyl)-p-toluenesulphonate” is a chemical compound with the molecular formula C10H12F2O3S . It is also known as "2-Propanol, 1,3-difluoro-, 2-(4-methylbenzenesulfonate)" .


Molecular Structure Analysis

The molecular weight of “(1,3-Difluoro-2-propyl)-p-toluenesulphonate” is 250.26 . The structure includes a propyl group (a three-carbon chain) with two fluorine atoms attached at the 1 and 3 positions, and a p-toluenesulphonate group attached at the 2 position .


Physical And Chemical Properties Analysis

“(1,3-Difluoro-2-propyl)-p-toluenesulphonate” is a compound with the molecular formula C10H12F2O3S . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.

Safety and Hazards

The safety and hazards associated with “(1,3-Difluoro-2-propyl)-p-toluenesulphonate” are not specified in the search results . It is always recommended to handle chemical compounds with appropriate safety measures.

Mechanism of Action

    Target of action

    The primary target of 1,3-Difluoro-2-propanol is the citric acid cycle, a crucial metabolic pathway in cells .

    Mode of action

    1,3-Difluoro-2-propanol disrupts the citric acid cycle, leading to metabolic poisoning . It’s used as a rodenticide, similar to sodium fluoroacetate .

    Biochemical pathways

    The compound affects the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy .

    Result of action

    The disruption of the citric acid cycle by 1,3-Difluoro-2-propanol leads to metabolic poisoning, which can be lethal to rodents .

    Action environment

    The efficacy and stability of such compounds can be influenced by various environmental factors. For instance, fluorination can increase selectivity or regulate the mechanism of cell death . .

properties

IUPAC Name

1,3-difluoropropan-2-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O3S/c1-8-2-4-10(5-3-8)16(13,14)15-9(6-11)7-12/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAKFGLUHZHMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,3-difluoro-2-propanol (60.75 g, 633 mmol) was dissolved in pyridine (375 mL) at 0° C. Tosyl chloride (134 g, 700 mmol) was added in portions and stirred overnight at room temperature. Pyridine was removed under reduced pressure and the residue was diluted with ethyl acetate. The mixture was washed sequentially with dilute aqueous HCl, water, sat. aq. NaHCO3 and brine. The organic layer was dried over MgSO4, filtered and concentrated. The residue was cooled to −78° C. until crystals began to form. The material was triturated with ice-cold hexane (2×200 mL) and filtered to provide O-Tosyl-1,3-difluoro-2-propanol as a white low-melting solid (143.9 g, 91%).
Quantity
60.75 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two

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